Agarotetrol

Übersicht

Beschreibung

Agarotetrol is a chromone derivative found in agarwood, a resinous wood from the trunks of Aquilaria, Gonystulus, and Gyrinops species . Agarwood is known for its distinct fragrance upon heating and is used both as a medicine and a fragrant wood . This compound is a polar compound that contributes to the fragrance of agarwood through the generation of low molecular weight aromatic compounds upon heating .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Agarotetrol wird typischerweise aus Agarholz durch Wasser-Extraktionsmethoden gewonnen . Der Heißwasserextrakt von Agarholz wird durch Hochleistungsflüssigkeitschromatographie analysiert, um this compound als Hauptverbindung zu identifizieren . Das Extraktionsverfahren beinhaltet das Erhitzen von Agarholz in Wasser, gefolgt von der Reinigung mit chromatographischen Verfahren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Destillation von Agarholz zur Gewinnung von ätherischen Ölen und Hydrosolen . Der verbleibende Heißwasserextrakt im Destillationskolben wird dann analysiert und gereinigt, um this compound zu isolieren . Dieses Verfahren gewährleistet die effiziente Extraktion von this compound aus Agarholz, was es für die kommerzielle Verwendung geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Agarotetrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene aromatische Verbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die Chromonstruktur von this compound verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene aromatische Verbindungen mit niedrigem Molekulargewicht, wie Benzylaceton, die zum Duft von Agarholz beitragen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Agarotetrol exhibits notable pharmacological properties, making it a subject of interest in medicinal research. Key findings include:

- Anti-inflammatory Effects : Research has indicated that this compound and other sesquiterpenes derived from agarwood possess significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antitumor Activity : this compound has been identified as having antitumor effects. It is believed to interfere with cancer cell proliferation and induce apoptosis, thus presenting a potential avenue for cancer therapy .

- Cardiovascular Benefits : this compound derivatives have demonstrated efficacy in mitigating cardiovascular diseases by regulating lipid metabolism and reducing inflammation in vascular tissues. Specifically, they inhibit the formation of foam cells, which are critical in atherosclerosis development .

- Gastroprotective Effects : The compound has shown protective effects against gastric mucosal damage, indicating its utility in treating gastrointestinal disorders such as bile reflux gastritis .

Quality Evaluation of Agarwood

This compound serves as a critical marker for assessing the quality of agarwood products. Its presence is indicative of resin formation, which is essential for determining the medicinal value of agarwood:

- Detection Methods : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed to quantify this compound in various agarwood samples. These methods can effectively distinguish between medical-grade and incense-grade agarwood based on this compound content .

- Standardization of Herbal Medicines : this compound's quantification is vital for standardizing herbal formulations that include agarwood. Its consistent detection across different preparations ensures quality control and therapeutic efficacy in traditional medicine practices .

Aromatic Applications

In addition to its medicinal uses, this compound contributes significantly to the fragrance profile of agarwood:

- Fragrance Development : Upon heating, this compound generates low molecular weight aromatic compounds (LACs) such as benzylacetone, which are responsible for the characteristic scent of agarwood. This property is exploited in the perfume industry and incense production .

- Volatile Compound Analysis : Studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have identified various volatile metabolites associated with this compound, further enhancing its appeal in aromatic applications .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Xie et al. (2021) | Anti-inflammatory & Antitumor | This compound showed significant inhibition of NO production in RAW264.7 cells and potential anticancer properties. |

| Huang et al. (2023) | Cardiovascular Health | Derivatives of this compound reduced foam cell formation, indicating benefits for cardiovascular conditions. |

| Takamatsu & Ito (2022) | Quality Assessment | Established HPLC methods for detecting this compound in various agarwood grades, affirming its role as a quality marker. |

Wirkmechanismus

Agarotetrol exerts its effects through the generation of low molecular weight aromatic compounds upon heating . These compounds, such as benzylacetone, have sedative effects and contribute to the distinct fragrance of agarwood . The molecular targets and pathways involved include the interaction of these aromatic compounds with the olfactory receptors and the central nervous system, leading to sedative effects .

Vergleich Mit ähnlichen Verbindungen

Agarotetrol ist unter den Chromonderivaten einzigartig, da es beim Erhitzen aromatische Verbindungen mit niedrigem Molekulargewicht erzeugen kann . Ähnliche Verbindungen umfassen:

2-(2-Phenylethyl)chromon: Ein weiteres Chromonderivat, das in Agarholz vorkommt.

Oxidoagarochromon: Ein Chromonderivat mit epoxidierten Positionen.

2-(2-4’-Methoxyphenylethyl)chromon: Ein Chromonderivat mit einer Methoxygruppe.

This compound zeichnet sich durch seinen bedeutenden Beitrag zum Duft von Agarholz und seine potenziellen therapeutischen Wirkungen aus .

Biologische Aktivität

Agarotetrol is a significant compound derived from agarwood, primarily produced by species of the genus Aquilaria. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic potential, and implications in quality assessment of agarwood products.

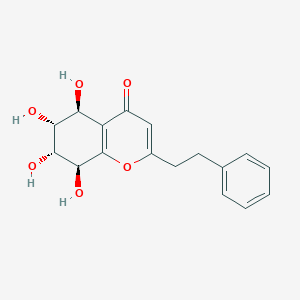

Chemical Structure and Properties

This compound (CHO) is a chromone derivative known for its unique structural features that contribute to its biological activities. Chromones are a class of compounds recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects .

Detection and Quantification

Recent studies have developed methods for the detection and quantification of this compound in agarwood samples. High-Performance Liquid Chromatography (HPLC) analysis has shown that this compound is present in high concentrations in medical-grade agarwood, while its presence is notably absent in non-resinous parts of the plant .

Table 1: this compound Concentration in Various Agarwood Samples

| Sample Type | This compound Concentration (μg/g) |

|---|---|

| Medical-grade Agarwood | 805.4 |

| Incense-grade Agarwood | Variable |

| Non-resinous Agarwood | Not detected |

Pharmacokinetics

A study on the pharmacokinetics of this compound revealed its distribution across various tissues in rats. The highest concentrations were found in the kidneys, followed by the liver, heart, and brain. This suggests a preferential accumulation in organs involved in metabolism and excretion .

- Key Findings:

- After single administration, no significant differences were observed in pharmacokinetic parameters across different doses.

- Long-term administration showed stable tissue distribution patterns.

Therapeutic Potential

This compound exhibits various biological activities that suggest potential therapeutic applications:

- Antioxidant Activity: Studies indicate that this compound can scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects: Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties: this compound has demonstrated activity against certain bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Studies

-

Quality Evaluation of Agarwood Products:

A study evaluated this compound as an index for assessing the quality of agarwood products. The presence of this compound was correlated with higher quality grades of agarwood, suggesting its utility as a marker for authenticity and quality control . -

Therapeutic Use in Traditional Medicine:

In traditional Tibetan medicine, this compound is included in formulations aimed at treating various ailments. Its pharmacokinetic profile supports its use as an effective therapeutic agent when administered over extended periods .

Eigenschaften

IUPAC Name |

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-JJXSEGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.